1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-FLUOROBENZOYL)THIOUREA
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-FLUOROBENZOYL)THIOUREA is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-FLUOROBENZOYL)THIOUREA typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole core . The thiourea moiety is then introduced through a reaction with isothiocyanates under appropriate conditions . Industrial production methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-FLUOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-FLUOROBENZOYL)THIOUREA can be compared with other benzoxazole derivatives, such as:
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound is a bacterial glutamate racemase inhibitor and exhibits antimicrobial activity.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and used in optical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14FN3O2S |
---|---|
Molecular Weight |
391.4g/mol |
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H14FN3O2S/c22-15-5-3-4-14(12-15)19(26)25-21(28)23-16-10-8-13(9-11-16)20-24-17-6-1-2-7-18(17)27-20/h1-12H,(H2,23,25,26,28) |
InChI Key |
MFRXJEBRRSEDDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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